molecular formula C8H7IN2 B11856621 5-Iodo-3-methyl-1H-indazole

5-Iodo-3-methyl-1H-indazole

Cat. No.: B11856621
M. Wt: 258.06 g/mol
InChI Key: LPOZBUHGHONMFU-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of an iodine atom at the 5-position and a methyl group at the 3-position of the indazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-1H-indazole typically involves the iodination of 3-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazoles, biaryl compounds, and alkyne derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-3-methyl-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in chemical biology research to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indazole ring can form hydrogen bonds and hydrophobic interactions with the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Uniqueness: The presence of both the iodine atom and the methyl group in 5-Iodo-3-methyl-1H-indazole makes it unique compared to other indazole derivatives. This combination can result in distinct biological activities and reactivity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-iodo-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOZBUHGHONMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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